molecular formula C13H13N3O6S B13901830 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate

Cat. No.: B13901830
M. Wt: 339.33 g/mol
InChI Key: RRYMAQUWDLIUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefacetrile, also known as cephacetrile, is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. This compound is primarily used in veterinary medicine, particularly for the treatment of mastitis in lactating cows .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefacetrile is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms the core structure of the cephalosporin antibiotic.

Industrial Production Methods: The industrial production of cefacetrile involves large-scale synthesis using the same basic reaction. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain the stability and efficacy of the antibiotic.

Chemical Reactions Analysis

Types of Reactions: Cefacetrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in cefacetrile.

    Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to the formation of various analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Cefacetrile has a wide range of applications in scientific research, including:

Mechanism of Action

Cefacetrile exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

    Cefazolin: Another first-generation cephalosporin with a similar spectrum of activity.

    Cephalexin: A first-generation cephalosporin used for treating a variety of bacterial infections.

    Cefadroxil: Similar to cephalexin, it is used for treating infections caused by susceptible bacteria.

Comparison: Cefacetrile is unique in its specific use in veterinary medicine, particularly for treating mastitis in cows. While other first-generation cephalosporins like cefazolin, cephalexin, and cefadroxil are used in human medicine, cefacetrile’s primary application is in the veterinary field .

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYMAQUWDLIUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860070
Record name 3-[(Acetyloxy)methyl]-7-(2-cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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